

Synthesis protocol for 4,6-Dichloro-7-fluoroquinazoline

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Compound of Interest

Compound Name: 4,6-Dichloro-7-fluoroquinazoline

Cat. No.: B12866887

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Application Note: Scalable Synthesis and Process Optimization of **4,6-Dichloro-7-fluoroquinazoline**

Introduction & Mechanistic Rationale

The 4-chloroquinazoline scaffold is a pivotal intermediate in the synthesis of numerous biologically active quinazoline derivatives, including potent kinase inhibitors (e.g., EGFR inhibitors) and antimicrobial agents[1][2]. Specifically, **4,6-dichloro-7-fluoroquinazoline** (CAS: 1564894-11-6) provides a highly versatile di-halogenated, fluorinated core[3]. The chlorine atom at the C-4 position is highly electrophilic and acts as an excellent leaving group for nucleophilic aromatic substitution (S_NAr) with various amines, alcohols, or thiols[1][4].

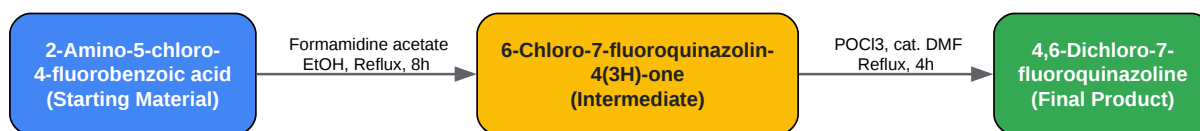
The synthesis of **4,6-dichloro-7-fluoroquinazoline** is achieved via a robust, self-validating two-step protocol:

- **Cyclocondensation:** The starting material, 2-amino-5-chloro-4-fluorobenzoic acid, undergoes cyclization to form the quinazolinone core. Utilizing formamidine acetate as both the carbon and nitrogen source is preferred over traditional neat formamide. Formamidine acetate acts as a highly efficient condensing agent, allowing for milder reaction conditions (refluxing in

ethanol) and higher yields while avoiding the thermal degradation associated with high-temperature formamide reactions[5][6][7].

- Deoxychlorination: The resulting 6-chloro-7-fluoroquinazolin-4(3H)-one is subjected to chlorination using phosphorus oxychloride (). The addition of a catalytic amount of N,N-dimethylformamide (DMF) is critical; it generates a highly reactive Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride) that significantly accelerates the conversion of the C4-oxo group into the C4-chloro product while minimizing side reactions[4][8][9].

Synthetic Pathway Visualization



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Synthetic route for **4,6-Dichloro-7-fluoroquinazoline** from 2-amino-5-chloro-4-fluorobenzoic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-Chloro-7-fluoroquinazolin-4(3H)-one

Objective: Construct the pyrimidine ring via a condensation reaction[5][7].

Reagents:

- 2-Amino-5-chloro-4-fluorobenzoic acid (1.0 eq)
- Formamidine acetate (2.0 eq)[5]
- Absolute Ethanol (Solvent)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-chloro-4-fluorobenzoic acid (10 mmol) in 30 mL of absolute ethanol.
- Add formamidine acetate (20 mmol) to the suspension[5].
 - Causality: An excess of formamidine acetate ensures complete consumption of the anthranilic acid derivative and compensates for any thermal decomposition of the reagent into ammonia and acetic acid during reflux[7].
- Heat the reaction mixture to reflux (approx. 80°C) and stir continuously for 8 hours[5][6].
- Monitor the reaction progress via Thin Layer Chromatography (TLC) using an eluent of Ethyl acetate/Hexane (1:1).
- Upon completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water to precipitate the product[5].
- Filter the resulting solid under vacuum, wash thoroughly with cold water to remove residual acetate salts, and dry in a vacuum oven at 60°C to afford 6-chloro-7-fluoroquinazolin-4(3H)-one.

Step 2: Synthesis of 4,6-Dichloro-7-fluoroquinazoline

Objective: Convert the C4-hydroxyl/oxo tautomer to a highly electrophilic C4-chloride[1][4].

Reagents:

- 6-Chloro-7-fluoroquinazolin-4(3H)-one (1.0 eq)
- Phosphorus oxychloride (
) (Solvent/Reactant, ~10 eq)
- N,N-Dimethylformamide (DMF) (Catalyst, 0.1 eq)[4]

Procedure:

- In a dry, multi-neck round-bottom flask flushed with inert gas (N

or Ar), suspend 6-chloro-7-fluoroquinazolin-4(3H)-one (5 mmol) in neat (15 mL).

- Add a catalytic amount of anhydrous DMF (approx. 2-3 drops)[4].
 - Causality: DMF reacts with

to form the Vilsmeier-Haack reagent. This species acts as the active chlorinating agent, dramatically lowering the activation energy required for the C-O to C-Cl bond transformation compared to uncatalyzed

[8][9].
- Heat the mixture to reflux (approx. 105°C) for 3-4 hours[8]. The suspension will gradually turn into a clear, dark solution as the starting material is consumed.
- Monitor the reaction via HPLC or TLC. Note: Quench a micro-aliquot in cold methanol to check for the methyl ether derivative, as the chloride is highly reactive on silica.
- Once complete, allow the reaction to cool to room temperature. Carefully remove the excess under reduced pressure (rotary evaporation) to yield a viscous residue[4].
- Critical Quenching Step: Dissolve the residue in a small amount of anhydrous dichloromethane (DCM) and pour it dropwise into a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate (

).
 - Causality:

reacts violently and exothermically with water. Slow addition to a buffered ice bath prevents the exothermic degradation/hydrolysis of the highly reactive 4-chloroquinazoline product back to the quinazolinone starting material[4].
- Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (

), and concentrate under vacuum.

- Purify the crude product via flash column chromatography (Silica gel, Hexane/Ethyl acetate gradient) to yield pure **4,6-dichloro-7-fluoroquinazoline**[1][4].

Quantitative Data & Process Optimization

To establish a self-validating protocol, various conditions were assessed for both steps. The optimized parameters ensure high throughput, safety, and purity.

Reaction Step	Condition Tested	Reagents / Catalyst	Time (h)	Temp (°C)	Yield (%)	Purity (HPLC)
Cyclocondensation	Method A (Traditional)	Formamide (neat)	12	150	65%	88%
Cyclocondensation	Method B (Optimized)	Formamide acetate / EtOH	8	80	89%	>95%
Deoxychlorination	Method C (Uncatalyzed)	(neat)	16	105	55%	82%
Deoxychlorination	Method D (Optimized)	+ cat. DMF	4	105	92%	>98%

Table 1: Comparative analysis of reaction conditions for the synthesis of **4,6-dichloro-7-fluoroquinazoline**. The optimized conditions (Methods B and D) demonstrate superior yield and purity profiles while utilizing milder thermal parameters.

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